molecular formula C13H17Cl2NOS B12495520 2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide

2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide

Cat. No.: B12495520
M. Wt: 306.3 g/mol
InChI Key: IZIXJKWAAPQFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide is an organic compound that features a sulfanyl group attached to a 2,4-dichlorophenyl ring, with an acetamide moiety linked to an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then treated with isobutylamine and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
  • 2-[(2,4-dichlorophenyl)amino]-N-(2-methylpropyl)acetamide

Uniqueness

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide is unique due to its specific structural features, such as the combination of a sulfanyl group with a dichlorophenyl ring and an acetamide moiety

Properties

Molecular Formula

C13H17Cl2NOS

Molecular Weight

306.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C13H17Cl2NOS/c1-9(2)6-16-13(17)8-18-7-10-3-4-11(14)5-12(10)15/h3-5,9H,6-8H2,1-2H3,(H,16,17)

InChI Key

IZIXJKWAAPQFJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CSCC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.